4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
CAS No.: 1797737-37-1
Cat. No.: VC5036196
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797737-37-1 |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 340.427 |
| IUPAC Name | 4-cyclopropyl-2-methyl-5-[1-(2-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C19H24N4O2/c1-13-5-3-4-6-16(13)18(24)22-11-9-14(10-12-22)17-20-21(2)19(25)23(17)15-7-8-15/h3-6,14-15H,7-12H2,1-2H3 |
| Standard InChI Key | LPFOLLBDWGNVRI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Cyclization to form the 1,2,4-triazole core.
-
Alkylation to introduce the methyl group on the triazole ring.
-
Amide bond formation between the piperidine derivative and 2-methylbenzoic acid.
-
Final coupling with the cyclopropyl moiety.
Example Synthetic Pathway
While specific literature on this compound's synthesis is not available, similar triazole derivatives are synthesized using:
-
Cyclization of hydrazine derivatives with carboxylic acids or esters.
-
Nucleophilic substitution reactions for functionalization of the triazole ring.
Medicinal Chemistry
Compounds containing the 1,2,4-triazole scaffold are widely studied for their biological activities:
-
Antifungal: Triazoles are key components in antifungal agents like fluconazole.
-
Anticancer: Substituted triazoles have shown cytotoxic activity against tumor cells.
-
Antiviral: The scaffold is explored for inhibiting viral replication enzymes.
The incorporation of a piperidine ring and a benzoyl group may enhance receptor binding affinity and selectivity.
Pharmacokinetics
The cyclopropyl group may improve metabolic stability by resisting oxidation. The lipophilic methylbenzoyl moiety could enhance membrane permeability.
Research Findings
Although specific studies on this compound are unavailable in the provided data, related compounds with similar structures have shown:
-
High binding affinity to enzyme targets due to the triazole's nitrogen atoms acting as hydrogen bond acceptors.
-
Improved pharmacokinetic profiles due to cyclopropyl substitution.
-
Potential use as enzyme inhibitors or receptor modulators in diseases like cancer or neurological disorders.
Data Table: Structural Comparison with Related Compounds
| Feature | Title Compound | Related Triazole Compounds |
|---|---|---|
| Core Structure | 1,2,4-Triazole | 1,2,4-Triazole |
| Substituents | Cyclopropyl, methylbenzoyl-piperidine | Phenyl groups or alkyl chains |
| Biological Activity | Predicted antifungal/anticancer activity | Confirmed antifungal (e.g., fluconazole), anticancer (various studies) |
| Solubility | Likely soluble in polar solvents | Soluble in DMSO and ethanol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume